molecular formula C22H21N5O2S B2935324 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 896302-58-2

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2935324
CAS No.: 896302-58-2
M. Wt: 419.5
InChI Key: WEMDOCABPWRXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-Benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with a benzyl group at the 5-position, a pyrrole ring at the 4-position, and a 2-methoxyphenyl acetamide moiety via a sulfanyl linker. While its exact biological activity remains under investigation, its structural features align with triazole-based compounds exhibiting broad-spectrum bioactivity .

Properties

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-29-19-12-6-5-11-18(19)23-21(28)16-30-22-25-24-20(15-17-9-3-2-4-10-17)27(22)26-13-7-8-14-26/h2-14H,15-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMDOCABPWRXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N5OSC_{21}H_{20}N_{5}OS with a molecular weight of approximately 423.9 g/mol. Its structure includes a triazole ring, a pyrrole moiety, and a sulfanyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC21H20N5OS
Molecular Weight423.9 g/mol
IUPAC NameThis compound
InChI KeyQEFVLCFFFDZTIW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Triazole Ring : This is often achieved through cycloaddition reactions involving hydrazines and carbonyl compounds.
  • Introduction of the Pyrrole Group : This step may involve electrophilic aromatic substitution or similar methods.
  • Acylation : The final step involves acylation with 2-methoxyphenyl acetamide.

Careful optimization of reaction conditions such as temperature, solvent choice, and catalyst presence is crucial for maximizing yield and purity .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, related triazole derivatives have shown high DPPH scavenging activity with IC50 values indicating potent antioxidant capabilities .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in critical biochemical pathways. Notably, it has shown potential in inhibiting acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases . The inhibition of metabolic enzymes can lead to therapeutic effects against conditions like Alzheimer's disease and other neurological disorders.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound could also serve as a candidate for antibiotic development .

Anti-inflammatory Effects

Research into related triazole compounds has revealed anti-inflammatory activities. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Study on Antioxidant Properties

In a study evaluating the antioxidant capacity of triazole derivatives, compounds exhibited significant radical scavenging activity. For example, one derivative showed a DPPH inhibition percentage of 93.75% at a concentration of 100 µg/mL . This highlights the potential of triazole-containing compounds in developing new antioxidants.

Enzyme Inhibition Research

Another study focused on enzyme inhibition revealed that certain triazole derivatives effectively inhibited AChE activity in vitro. The results indicated that these compounds could be developed into therapeutic agents for managing conditions associated with cholinergic dysfunction .

Scientific Research Applications

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. It contains a triazole ring, a pyrrole moiety, and a sulfanyl group.

Key Properties

  • Molecular Formula The molecular formula for 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is C21H18ClN5OS, with a molecular weight of approximately 423.9 g/mol.
  • Structural Features The compound is composed of a pyrrole ring, a triazole ring, and a sulfanyl group. The presence of these groups contributes to its versatility in scientific applications, particularly in drug discovery and development. The structure exhibits significant steric hindrance due to bulky substituents, which may influence its biological activity.

Synthesis

The synthesis of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multi-step chemical reactions that involve the formation of the triazole ring, followed by the introduction of the pyrrole and sulfanyl groups, culminating in the acylation with 5-chloro-2-methoxyphenyl acetamide. The synthesis requires careful selection of reagents and reaction conditions to optimize yield and purity. Specific reagents such as iron (III) chloride may be employed as catalysts during synthesis, while solvents like dimethylformamide or dichloromethane are commonly used to facilitate reactions. Reaction conditions such as temperature control and inert atmospheres are crucial to prevent side reactions and maximize product yield.

Potential Applications

Comparison with Similar Compounds

Key Observations :

  • Benzyl vs.
  • Methoxy Positioning : The 2-methoxyphenyl acetamide in the target compound may introduce steric hindrance compared to 3- or 4-methoxy analogs (), affecting receptor binding.
  • Pyrrole vs.

Key Observations :

  • The target compound’s synthesis likely follows procedures similar to , using reflux with catalysts (e.g., pyridine/Zeolite) for cyclization.
  • Yields for triazole derivatives generally range from 50–83% , influenced by substituent reactivity and purification methods.

Physicochemical Properties

Melting points and solubility are critical for drug-likeness:

Compound Melting Point (°C) Solubility Trends Reference
Target Compound 160–170* Low H₂O solubility*
6a (Pyridin-2-yl analog) 182–184 Moderate in polar solvents
2-{[5-(4-Chlorophenyl)...}acetamide () Not reported Likely low due to Cl
FP1-12 derivatives 150–200 Ethanol-soluble

Key Observations :

  • Benzyl and pyrrole groups in the target compound may lower melting points compared to pyridinyl analogs (e.g., 6a) due to reduced crystallinity.
  • Methoxy and benzyl groups enhance hydrophobicity, reducing aqueous solubility compared to carboxylic acid derivatives (e.g., 7a in ).

Crystallographic and Structural Validation

The structural integrity of similar compounds has been confirmed via:

  • SHELX Refinement : Widely used for small-molecule crystallography ().
  • ORTEP-3 GUI : Employed for thermal ellipsoid visualization ().
  • CSD Validation Tools : Ensure correct bond lengths/angles ().

For the target compound, analogous methods would ensure accurate structural determination, particularly for the sulfanyl linker and pyrrole orientation.

Q & A

Q. How is the compound synthesized, and what reaction conditions optimize yield?

The compound is synthesized via a multi-step protocol involving:

  • Nucleophilic substitution : Thiolation at the triazole C3 position using thiourea or mercaptoacetic acid derivatives under reflux conditions .
  • Amide coupling : Reaction of the sulfanyl intermediate with 2-methoxyaniline using carbodiimide coupling agents (e.g., DCC) in anhydrous DMF .
  • Catalytic optimization : Pyridine and zeolite (Y-H) are used to enhance reaction efficiency at 150°C . Yield optimization requires precise stoichiometric ratios (e.g., 0.01 M equimolar concentrations) and purification via ethanol recrystallization .

Q. What analytical methods confirm structural integrity and purity?

Structural validation employs:

  • 1H NMR : Confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, pyrrole protons at δ 6.0–6.5 ppm) .
  • IR spectroscopy : Detects characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • LC-MS : Validates molecular ion peaks ([M+H]+) and fragmentation patterns .
  • Elemental analysis : Ensures <1% deviation from theoretical C/H/N/S values .

Q. How is preliminary biological activity assessed computationally?

The PASS program predicts bioactivity profiles (e.g., kinase inhibition, antiproliferative potential) by analyzing structural motifs like the triazole-pyrrole scaffold . Molecular docking (AutoDock Vina) identifies binding affinities to targets such as EGFR (PDB: 1M17) or tubulin (PDB: 1SA0), with scoring functions (e.g., ΔG < −8 kcal/mol) guiding experimental prioritization .

Advanced Research Questions

Q. How do contradictory bioactivity data arise between computational predictions and in vitro assays?

Discrepancies may stem from:

  • Solubility limitations : The compound’s logP (~3.5) may reduce bioavailability in aqueous assays .
  • Metabolic instability : Pyrrole and triazole moieties are prone to cytochrome P450-mediated oxidation, altering efficacy .
  • Off-target effects : Docking predictions may overlook allosteric binding sites or protein conformational changes . Resolution : Validate using orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) .

Q. What strategies optimize reaction scalability for gram-scale synthesis?

  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio) and identify critical parameters .
  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., triazole ring decomposition) by controlling residence time .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and waste reduction .

Q. How can molecular docking guide SAR studies for enhanced selectivity?

  • Pharmacophore mapping : Identify essential interactions (e.g., hydrogen bonding with methoxyphenyl, hydrophobic packing with benzyl) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing pyrrole with imidazole) to prioritize analogs .
  • MD simulations : Assess binding stability (>50 ns trajectories) to avoid false positives from rigid docking .

Q. What methodologies resolve stability issues in long-term storage?

  • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products (e.g., sulfoxide formation) .
  • Stabilizers : Add antioxidants (BHT) or lyophilize with trehalose to prevent hydrolysis .
  • Analytical monitoring : Use HPLC-PDA to track purity (>98%) and quantify degradation kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.